molecular formula C27H17BrO7 B12198128 7'-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

7'-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2'H-3,4'-bichromene-2,2'-dione

Cat. No.: B12198128
M. Wt: 533.3 g/mol
InChI Key: ZCNQTVPIJASDEH-UHFFFAOYSA-N
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Description

7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione is a complex organic compound that features a unique structure combining bromophenyl and bichromene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione typically involves multiple steps. One common approach is to start with the bromination of a phenyl derivative, followed by the formation of an oxoethoxy intermediate. This intermediate is then reacted with a methoxy-substituted bichromene under controlled conditions to yield the final product. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent quality. The use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione involves its interaction with specific molecular targets. The bromophenyl moiety can engage in halogen bonding with proteins or nucleic acids, while the bichromene structure may intercalate into DNA or interact with cellular membranes. These interactions can disrupt normal cellular processes, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 7’-[2-(4-bromophenyl)-2-oxoethoxy]-8-methoxy-2H,2’H-3,4’-bichromene-2,2’-dione apart is its unique combination of bromophenyl and bichromene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H17BrO7

Molecular Weight

533.3 g/mol

IUPAC Name

3-[7-[2-(4-bromophenyl)-2-oxoethoxy]-2-oxochromen-4-yl]-8-methoxychromen-2-one

InChI

InChI=1S/C27H17BrO7/c1-32-23-4-2-3-16-11-21(27(31)35-26(16)23)20-13-25(30)34-24-12-18(9-10-19(20)24)33-14-22(29)15-5-7-17(28)8-6-15/h2-13H,14H2,1H3

InChI Key

ZCNQTVPIJASDEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1OC(=O)C(=C2)C3=CC(=O)OC4=C3C=CC(=C4)OCC(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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